molecular formula C8H7ClO B148629 4-Methylbenzoyl chloride CAS No. 874-60-2

4-Methylbenzoyl chloride

Cat. No. B148629
CAS RN: 874-60-2
M. Wt: 154.59 g/mol
InChI Key: NQUVCRCCRXRJCK-UHFFFAOYSA-N
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Description

4-Methylbenzoyl chloride is a chemical compound that serves as an important intermediate in organic synthesis. Although the provided papers do not directly discuss 4-methylbenzoyl chloride, they do provide insights into various related compounds and their synthesis, molecular structures, and chemical properties. These related compounds can offer indirect information about the synthesis and properties of 4-methylbenzoyl chloride.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate , and reactions with potassium thiocyanate and sulfanilamide to produce 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea . These methods suggest that 4-methylbenzoyl chloride could be synthesized through similar reactions involving acyl chlorides and appropriate nucleophiles.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction . These studies reveal the importance of intermolecular interactions, such as hydrogen bonding, in determining the crystal packing and stability of the compounds. The molecular structure of 4-methylbenzoyl chloride would likely exhibit similar characteristics, with the acyl chloride group influencing its reactivity and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 4-methylbenzoyl chloride has been studied using quantum chemical methods . These studies include the analysis of global chemical reactivity descriptors and natural population analysis (NPA), which can provide insights into the reactivity of 4-methylbenzoyl chloride. Additionally, the synthesis of 2,4-Dimethoxybenezoyl chloride involves chlorination, suggesting that 4-methylbenzoyl chloride could also undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy . These techniques provide information on the functional groups present and their electronic environment. The properties of 4-methylbenzoyl chloride, such as its boiling point, melting point, and solubility, would be influenced by the presence of the acyl chloride group and the methyl substituent on the benzene ring.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Thioureas and Imidazoles

    4-Methylbenzoyl chloride is used in the synthesis of compounds like 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea and 1-tolyl-3-aryl-4-methylimidazole-2-thiones. These compounds are characterized for their molecular structures and evaluated for properties like antibacterial activity (Saeed, Mumtaz, & Flörke, 2010) (Saeed & Batool, 2007).

  • Electrochemical Studies

    It is involved in the electrochemistry of ionic liquids, where impurities like chloride are identified and characterized using techniques like cyclic voltammetry (Xiao & Johnson, 2003).

  • Catalysis in Organic Synthesis

    The compound is used in the development of sterically demanding, bioxazoline-derived N-heterocyclic carbene ligands for catalysis, demonstrating its utility in complex organic synthesis processes (Altenhoff, Goddard, Lehmann, & Glorius, 2004).

  • Mechanistic Analysis in Solvolysis

    4-Methylbenzoyl chloride is studied for its solvolysis mechanism, providing insights into chemical reaction pathways and kinetics (Ryu & Park, 2016).

  • Pharmaceutical Analysis

    Used in developing methods for increasing sensitivity in liquid chromatography-mass spectrometry (LC-MS) to detect and characterize trace amounts of biologically active compounds (Higashi et al., 2006).

  • Chemical Structure Elucidation

    Involved in synthesizing and characterizing compounds like methyl 4-isonicotinamidobenzoate and methyl 2-(p-toluenesulfonamido)benzoate, useful for understanding molecular interactions and crystal packing (Zhang & Zhao, 2010) (Zhang, Chen, Guo, Wang, & Chang, 2010).

  • Material Science and Polymer Chemistry

    Utilized in the synthesis of cellulose benzoates under homogeneous conditions in an ionic liquid, important for the development of novel materials (Zhang et al., 2009).

  • Luminescent Materials Research

    Essential in synthesizing blue-green luminescent rhenium(I) tricarbonyl complexes, contributing to the field of photophysical and electrochemical properties of materials (Li et al., 2012).

Future Directions

The future directions of 4-Methylbenzoyl chloride involve its use in the synthesis of various polymers. For example, it is used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers3. Further research and development in this area could lead to the discovery of new applications for this compound.


properties

IUPAC Name

4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUVCRCCRXRJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052595
Record name p-Toluoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzoyl chloride

CAS RN

874-60-2
Record name 4-Methylbenzoyl chloride
Source CAS Common Chemistry
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Record name 4-Methylbenzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 4-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Toluoyl chloride
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Record name p-toluoyl chloride
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Record name 4-METHYLBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

4-Methylbenzoyl chloride was prepared in a conventional manner from 4-methylbenzoic acid and thionyl chloride and after excess thionyl chloride was distilled off, was used as the crude product in the side chain chlorination.
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Synthesis routes and methods II

Procedure details

Meanwhile, the 4-methylbenzoyl chloride acylating agent was prepared by suspending 3.314 g (24.3 mmol) of ρ-toluic acid in 200 ml benzene. To this solution was added 2.0 equiv. (4.25 ml) of oxalyl chloride, dropwise via a pressure-equalizing dropping funnel at O° C. DMF (2-3 drops) was added to the reaction mixture catalytically and the ice bath was removed. The progress of the reaction was monitored via infrared spectroscopy. The solvent was removed by rotary vacuum evaporation and the residual oil was pumped down under high vacuum overnight.
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3.314 g
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4.25 mL
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200 mL
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Synthesis routes and methods III

Procedure details

Add p-toluic acid (0.55 mol) to 100 mL SOCl2 and stir overnight at room temperature. Evaporate the excess SOCl2 to give p-toluoyl chloride. Add (2R,3R)-(+)-tartaric acid (25 g, 166 mmol) and stir the mixture and heat at 170° C. for an hour. Allow the mixture to cool to 100° C. and add 200 mL toluene. Cool the mixture to room temperature and add another 100 mL toluene. Collect the precipitate, rinse with toluene and dry. Reflux the crude product in a mixture of 300 mL acetone and 20 mL water for two hours. Then add 200 mL water and evaporate the acetone. Add another 200 mL water and collect the precipitate, rinse with water and dry. Reflux the product in 200 mL toluene for 15 minutes and collect the precipitate while the mixture is hot. Rinse the precipitate with 50 mL warm toluene and dry to give (2R,3R)-(−)-di-(p-toluoyl)tartaric acid.
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0.55 mol
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100 mL
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Synthesis routes and methods IV

Procedure details

p-Toluic acid (100 g, 0.734 mol) (Tokyo Chemical Industry Co., Ltd.) and toluene (500 mL) (Wako Pure Chemical Industries, Ltd.) were placed into a sufficiently dried recovery flask (egg plant flask), and p-toluic acid was dissolved. Thionyl chloride (132.4 mL, 1.84 mol) (Wako Pure Chemical Industries, Ltd.) was added dropwise to this solution for 1 hour. After the dropwise addition, the solution was heated and refluxed for 2 hours. After the reaction, the temperature was cooled to room temperature, and then remaining thionyl chloride and remaining toluene were evaporated by using a rotary evaporator. Toluene (200 mL) was added to an obtained concentrate, and the concentrating operation was repeated twice. A finally obtained residue was dissolved in tetrahydrofuran (200 mL) (Wako Pure Chemical Industries, Ltd.), which was used in the next step.
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100 g
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132.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
760
Citations
A Saeed, A Mumtaz, U Florke - European Journal of Chemistry, 2010 - eurjchem.com
… An efficient synthesis of the title compound, 1‐(4‐methylbenzoyl)‐3‐(4‐aminosulfonyl phenyl)thiourea, was carried out by reaction of 4‐methylbenzoyl chloride with potassium …
Number of citations: 11 www.eurjchem.com
EH Mørkved, MW Cronyn - Journal of pharmaceutical sciences, 1982 - Elsevier
… 4-Dichloromethylbenzoyl Chloride (X)-A carbon tetrachloride solution of 4-methylbenzoyl chloride was heated under reflux and chlorinated for 6 hr in the presence of catalytic amounts …
Number of citations: 2 www.sciencedirect.com
DE Wolf - 1939 - search.proquest.com
… THE ACTION OF METHYLMAGNESIUM IODIDE ON 2,6-DIBROMO-4-METHYLBENZOYL CHLORIDE II. THE METHYLATION OF MŒTONITRILES III. THE ACTION OF SODIUM …
Number of citations: 0 search.proquest.com
MSM Yusof, MA Hamid, RNHR Ramli… - … Section E: Structure …, 2006 - scripts.iucr.org
… To a stirred acetone solution (75 ml) of 4-methylbenzoyl chloride (2.0 g, 13 mmol) and ammonium thiocyanate (0.98 g, 13 mmol), a solution of 4-nitrophenylamine (1.79 g, 13 mmol) in …
Number of citations: 13 scripts.iucr.org
WM Khairul, MIN Isa, AS Samsudin, HK Adli… - Bulletin of Materials …, 2014 - Springer
… A suspension of 4-methylbenzoyl chloride (1⋅02 ml, 1⋅0 mol) in 50 ml acetone was added with ammonium thiocyanate (0⋅39 g, 1⋅0 mol) in 50 ml of acetone to give pale yellow …
Number of citations: 8 link.springer.com
NS Jamaludin, SNA Halim, ERT Tiekink - IUCrData, 2016 - iucrdata.iucr.org
… , leaving only 4-methylbenzoyl chloride, which is a viscous, yellow liquid. Ammonium thiocyanate (1 mmol) was added to a stirred acetone solution of 4-methylbenzoyl chloride (1 mmol)…
Number of citations: 2 iucrdata.iucr.org
K Takeo, Y Ohguchi, R Hasegawa, S Kitamura - Carbohydrate research, 1995 - Elsevier
… Regioselective chloroacetylation of 11, mediated by dibutyltin oxide, followed by treatment of the product with 4-methylbenzoyl chloride-pyridine, as described before, afforded the penta(…
Number of citations: 26 www.sciencedirect.com
E Francotte, D Huynh, T Zhang - Molecules, 2016 - mdpi.com
… para-Methylbenzoyl cellulose (PMBC) was prepared by reaction of microcrystalline cellulose (Avicel, Merck, Darmstadt, Germany) with an excess of 4-methylbenzoyl chloride in a …
Number of citations: 15 www.mdpi.com
A Saeed, M Parvez - Open Chemistry, 2005 - degruyter.com
… Accordingly, 4-methylbenzoyl chloride was treated with an equimolar amount of potassium thiocyanate in acetone followed by addition of a similar amount of 4-chloroaniline in the same …
Number of citations: 25 www.degruyter.com
F Hassanzadeh, M Rabbani… - Iranian journal of …, 2012 - ncbi.nlm.nih.gov
… Final compounds were prepared by base catalyzed condensation of 4-methylbenzoyl chloride, benzoyl chloride and benzyl chloride with the resulting imides. From the tested …
Number of citations: 20 www.ncbi.nlm.nih.gov

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